Viloxazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Probing Neurotransmitter Systems and Neural Pathways

Viloxazine's distinct mechanism of action sets it apart from other antidepressants. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), it primarily affects norepinephrine, rather than blocking serotonin reuptake []. This unique profile makes it a valuable tool for researchers to investigate the specific roles of different neurotransmitters (chemical messengers in the brain) and neural pathways involved in mood, cognition, and behavior []. By comparing the effects of Viloxazine with other medications, scientists can gain deeper insights into the complex mechanisms underlying mental health conditions.

Exploring Mechanisms of Action in Depression Treatment

Viloxazine's decline in clinical use for depression has shifted its role towards understanding how antidepressants work. Studies explore how Viloxazine interacts with the serotonergic system, which is still implicated in mood regulation []. Researchers can investigate how Viloxazine influences serotonin metabolism and function within the brain, potentially leading to a better understanding of depression and the development of more targeted therapies [].

Viloxazine is a non-stimulant medication primarily used as an antidepressant and for the treatment of attention-deficit hyperactivity disorder (ADHD). It functions as a norepinephrine reuptake inhibitor, increasing norepinephrine levels in the brain, which is believed to contribute to its therapeutic effects. Unlike many traditional stimulants, viloxazine has no known abuse potential and is not classified as a controlled substance . The compound is a racemic mixture with two stereoisomers, where the (S)-(–)-isomer exhibits significantly greater pharmacological activity than the (R)-(+) isomer .

Viloxazine undergoes several metabolic transformations in the body. The primary metabolic pathway involves hydroxylation by the cytochrome P450 enzyme CYP2D6, leading to the formation of 5-hydroxyviloxazine. This metabolite can further undergo glucuronidation via UDP-glucuronosyltransferases UGT1A9 and UGT2B15, resulting in 5-hydroxyviloxazine glucuronide, which is the major metabolite found in plasma .

The compound is primarily eliminated through renal excretion, with approximately 90% of an administered dose being recovered in urine within 24 hours. Less than 1% is excreted in feces .

The synthesis of viloxazine involves multiple steps starting from simpler organic compounds. The process typically includes:

- Formation of the core structure: Utilizing a series of reactions such as alkylation or acylation to create the basic framework.

- Stereochemical resolution: Separating the (S)-(–)-isomer from the (R)-(+) isomer to enhance potency.

- Functionalization: Introducing hydroxyl and other functional groups through oxidation reactions.

- Purification: Employing techniques like chromatography to isolate and purify viloxazine from byproducts.

Specific synthetic routes may vary depending on the desired purity and yield .

Viloxazine has been approved for use in treating ADHD in children and adolescents aged 6-17 years. Its unique mechanism of action allows it to be effective without the stimulant-related side effects typically associated with other ADHD medications. Additionally, it has shown promise in treating depressive disorders due to its norepinephrine reuptake inhibition properties .

Viloxazine interacts with several other medications due to its metabolic pathways involving cytochrome P450 enzymes. Notably:

- CYP2D6 Interactions: Viloxazine can increase plasma levels of drugs metabolized by CYP2D6, such as atomoxetine and desipramine.

- CYP1A2 Interactions: It acts as a strong inhibitor of CYP1A2, significantly raising levels of sensitive substrates like theophylline.

- CYP3A4 Interactions: It also weakly inhibits CYP3A4, affecting drugs like alfentanil and avanafil .

These interactions necessitate careful monitoring when viloxazine is coadministered with other medications.

Several compounds share similarities with viloxazine in terms of their pharmacological effects or chemical structure:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Atomoxetine | Norepinephrine reuptake inhibitor | Selective norepinephrine reuptake inhibition | Primarily used for ADHD; stimulant-like effects absent |

| Desipramine | Tricyclic antidepressant | Norepinephrine and serotonin reuptake inhibition | More side effects related to anticholinergic activity |

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual reuptake inhibition | Used for both depression and chronic pain management |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Inhibits dopamine and norepinephrine reuptake | Also used for smoking cessation; stimulant-like properties |

| Lisdexamfetamine | Stimulant | Increases release of norepinephrine and dopamine | Controlled substance; potential for abuse |

Viloxazine's unique profile lies in its non-stimulant nature and minimal abuse potential compared to traditional stimulants used for ADHD treatment .

Viloxazine was first synthesized in the early 1970s by researchers at Imperial Chemical Industries (ICI) during investigations into beta-blockers with serotonergic activity. Scientists modified the ethanolamine side chain of beta-blockers to a morpholine ring, enhancing blood-brain barrier penetration and leading to viloxazine’s discovery. Initially approved in the United Kingdom in 1974 as an immediate-release antidepressant, it was marketed in Europe for nearly three decades before discontinuation in 2002 due to commercial factors unrelated to efficacy or safety. In 2021, viloxazine re-emerged as an extended-release formulation (Qelbree®) approved by the U.S. Food and Drug Administration (FDA) for attention-deficit/hyperactivity disorder (ADHD), marking its repurposing as a non-stimulant therapeutic agent.

Chemical Classification and Nomenclature

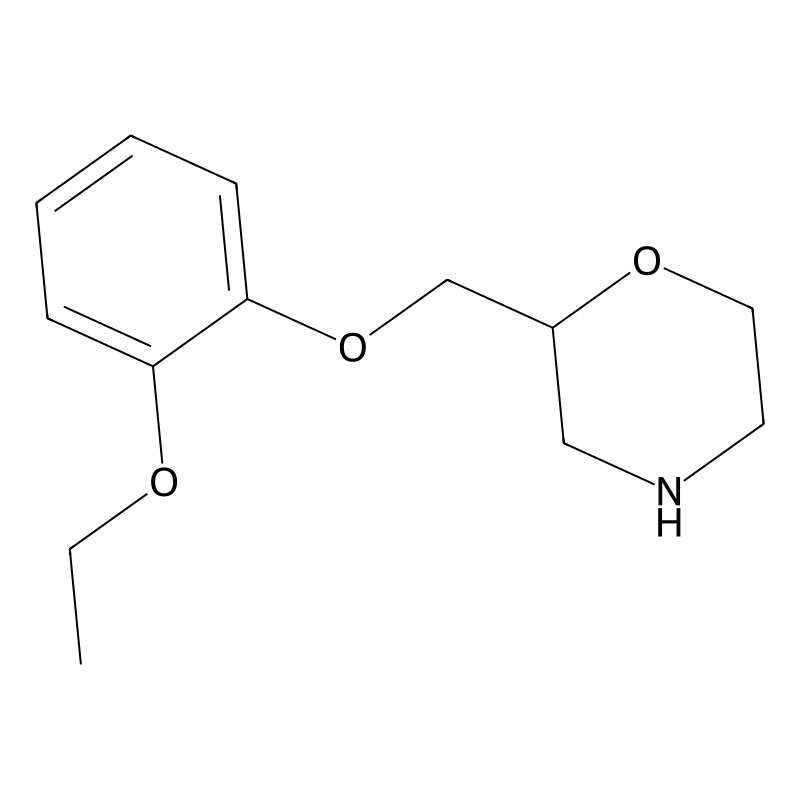

Viloxazine belongs to the class of morpholine derivatives and functions as a selective norepinephrine reuptake inhibitor (sNRI). Its systematic IUPAC name is 2-[(2-ethoxyphenoxy)methyl]morpholine, reflecting its core structural components: a morpholine ring linked to a 2-ethoxyphenoxy group. The compound exists as a racemic mixture of enantiomers, though stereochemical specificity was not emphasized in early clinical formulations.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 46817-91-8 (base) |

| 35604-67-2 (hydrochloride) | |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 2-[(2-ethoxyphenoxy)methyl]morpholine |

| Synonyms | Emovit®, Vicilan®, ICI-58,834 |

Significance in Chemical Research

Viloxazine’s unique structure and mechanism have made it a subject of interest in neuropharmacology. Unlike tricyclic antidepressants, it lacks anticholinergic or sedative effects, offering insights into norepinephrine reuptake inhibition without off-target activity. Preclinical studies highlight its dual modulation of norepinephrine and serotonin systems, including antagonism of 5-HT₂B and agonism of 5-HT₂C receptors, which may contribute to its efficacy in ADHD. Its repurposing underscores the value of structural analogs in addressing unmet therapeutic needs.

Structural Overview

Viloxazine’s structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected via a methylene bridge to a 2-ethoxyphenoxy group. The ethoxy substituent on the phenyl ring enhances lipophilicity, facilitating central nervous system penetration. The hydrochloride salt form improves solubility for pharmaceutical formulations.

Table 2: Pharmacological Targets

Molecular Composition and Formula (C₁₃H₁₉NO₃)

Viloxazine is a bicyclic morpholine derivative characterized by the molecular formula C₁₃H₁₉NO₃ [1] [3]. The compound has a molecular weight of 237.30 grams per mole, as confirmed by multiple authoritative chemical databases [1] [3]. The molecular structure comprises thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, forming a complex organic molecule with distinct pharmacological properties [7].

The compound exists as a racemic mixture under the Chemical Abstracts Service registry number 46817-91-8 [1] [3]. The molecular composition reflects the presence of both aromatic and aliphatic structural elements, with the morpholine ring system serving as the central scaffold [1] [7]. The precise atomic arrangement contributes to the compound's unique three-dimensional structure and subsequent biological activity [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ | NIST WebBook, CAS Common Chemistry [1] [3] |

| Molecular Weight | 237.30 g/mol | CAS Common Chemistry, PubChem [3] [2] |

| CAS Registry Number | 46817-91-8 | CAS Common Chemistry, NIST WebBook [1] [3] |

| InChI Key | YWPHCCPCQOJSGZ-UHFFFAOYSA-N | CAS Common Chemistry, J-GLOBAL [3] [7] |

Structural Characterization

IUPAC Nomenclature (2-[(2-ethoxyphenoxy)methyl]morpholine)

The International Union of Pure and Applied Chemistry systematic name for viloxazine is 2-[(2-ethoxyphenoxy)methyl]morpholine [1] [7]. This nomenclature precisely describes the structural organization of the molecule, indicating the presence of a morpholine ring substituted at the 2-position with a (2-ethoxyphenoxy)methyl group [1] [4]. The name reflects the compound's structural hierarchy, with the morpholine ring serving as the parent structure and the ethoxyphenoxymethyl substituent as the primary functional modification [7].

Alternative chemical names include morpholine, 2-[(2-ethoxyphenoxy)methyl]- and 2-[(2-Ethoxyphenoxy)methyl]morpholine, which are commonly used in chemical literature and databases [1] [3]. The systematic nomenclature follows established conventions for heterocyclic compounds, clearly identifying the position and nature of substituents [7].

Functional Groups Analysis

Viloxazine contains several distinct functional groups that contribute to its chemical and biological properties [1] [7]. The primary functional groups include a morpholine ring system, an ether linkage, and an aromatic ether group [1] [7]. The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which imparts specific conformational and electronic properties to the molecule [31].

The ethoxy group (-OCH₂CH₃) attached to the phenyl ring represents an alkyl ether functionality, while the phenoxy group (-OC₆H₄-) constitutes an aromatic ether linkage [1] [7]. The methylene bridge (-CH₂-) connecting the phenoxy group to the morpholine ring provides structural flexibility and influences the overall molecular geometry [7]. These functional groups collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and intermolecular interactions [10].

Stereochemistry and Isomerism

Viloxazine exhibits stereoisomerism due to the presence of a chiral center at the 2-position of the morpholine ring [2] [6]. The compound exists as two enantiomers: (S)-(-)-viloxazine and (R)-(+)-viloxazine, with the (S)-enantiomer being significantly more pharmacologically active than the (R)-enantiomer [2] [30]. The (S)-enantiomer has been reported to be five times more active than the (R)-isomer in terms of biological activity [30].

The racemic mixture, which contains equal proportions of both enantiomers, is the form commonly used in pharmaceutical applications [2] [30]. The (S)-enantiomer is assigned the CAS registry number 52730-46-8, while the racemic mixture retains the original CAS number 46817-91-8 [2] [3]. The stereochemical configuration significantly influences the compound's interaction with biological targets and its overall pharmacological profile [6].

| Stereoisomer | CAS Number | Activity | Commercial Form |

|---|---|---|---|

| Racemic mixture | 46817-91-8 | Combined activity | Standard pharmaceutical form [3] [30] |

| (S)-(-)-Viloxazine | 52730-46-8 | 5× more active than R-isomer | Research compound [2] [30] |

| (R)-(+)-Viloxazine | Not specified | Less active isomer | Research compound [30] |

Physical Properties

Melting Point and Solubility Parameters

The melting point of viloxazine free base has been reported as 178°C according to data from the Chemical Abstracts Service Common Chemistry database [3]. The hydrochloride salt form exhibits melting points ranging from 178-180°C to 186-188°C, depending on the specific crystalline form and preparation method [4] [15] [28]. These thermal properties indicate the compound's solid-state stability and provide important information for pharmaceutical processing and storage conditions [26].

Viloxazine hydrochloride demonstrates variable solubility characteristics across different solvents [29] [32]. The compound is readily soluble in water, 0.1 Normal hydrochloric acid, and aqueous solutions with pH values of 9.5 and lower [29]. In organic solvents, the compound shows sparingly soluble behavior in methanol, very slight solubility in acetonitrile, acetic acid, and isopropyl alcohol, and is practically insoluble in ethyl acetate [29]. The calculated water solubility has been estimated at 1.24 milligrams per milliliter using computational methods [10].

| Solvent/Medium | Solubility | Form |

|---|---|---|

| Water | Soluble | Hydrochloride salt [29] |

| 0.1N HCl | Soluble | Hydrochloride salt [29] |

| Aqueous solutions (pH ≤9.5) | Soluble | Hydrochloride salt [29] |

| Methanol | Sparingly soluble | Hydrochloride salt [29] |

| Acetonitrile | Very slightly soluble | Hydrochloride salt [29] |

| DMSO | 2 mg/mL (clear) | Hydrochloride salt [15] |

Partition Coefficient and Lipophilicity

The partition coefficient of viloxazine, expressed as LogP, represents a critical parameter for understanding the compound's lipophilicity and membrane permeability characteristics [10] [12]. Multiple computational methods have been employed to determine the LogP value, with results ranging from 1.49 to 1.71 depending on the calculation approach [9] [10]. The Crippen method yields a LogP value of 1.453, while ALOGPS calculations provide values of 1.71 and Chemaxon calculations give 1.49 [9] [10].

These LogP values indicate that viloxazine exhibits moderate lipophilicity, suggesting favorable characteristics for membrane penetration while maintaining adequate aqueous solubility [10] [12]. The partition coefficient is fundamental to understanding the compound's absorption, distribution, metabolism, and excretion properties [12] [16]. The moderate lipophilicity contributes to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system activity [10].

The calculated polar surface area of 39.72 square angstroms further supports the compound's favorable physicochemical properties for biological activity [10]. Additionally, the compound demonstrates 76-82% binding to human plasma proteins over a concentration range of 0.5 to 10 micrograms per milliliter [10] [29].

Spectroscopic Characteristics

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides valuable information about the electronic transitions and chromophoric properties of viloxazine [13]. The compound exhibits electronic absorption characteristics typical of aromatic ether systems, with the phenyl ring contributing to the primary chromophoric behavior [13]. The presence of the ethoxyphenoxy group creates conjugated systems that influence the compound's absorption profile in the ultraviolet region [13].

The spectroscopic analysis reveals that viloxazine demonstrates absorption maxima consistent with π-π* transitions associated with the aromatic ring system [23]. The morpholine ring, being a saturated heterocycle, contributes minimal chromophoric activity but may influence the overall electronic environment of the molecule [13]. The UV-visible spectral characteristics are important for analytical methods and quality control procedures in pharmaceutical applications [13].

Infrared Spectral Analysis

Infrared spectroscopy of viloxazine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [23]. The morpholine ring system exhibits typical C-H stretching vibrations in the aliphatic region, while the aromatic ring displays characteristic aromatic C-H stretching modes above 3000 wavenumbers [23]. The ether linkages contribute distinct C-O stretching vibrations in the fingerprint region of the spectrum [23].

The infrared spectrum shows specific absorption patterns for the ethoxy group, including symmetric and asymmetric C-H stretching vibrations [23]. The morpholine ring contributes N-H stretching vibrations and C-N stretching modes that are characteristic of secondary amine systems [23]. These spectral features provide definitive identification markers for the compound and are essential for structural confirmation and purity analysis [23].

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about viloxazine through analysis of both proton and carbon-13 spectra [17] [18]. The ¹H NMR spectrum reveals distinct resonance patterns for the various proton environments within the molecule [17]. The morpholine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the chair conformation of the six-membered ring [31].

The ethoxy group protons appear as typical ethyl resonance patterns, with the methyl group showing a triplet pattern and the methylene group displaying a quartet due to vicinal coupling [17] [21]. The aromatic protons of the phenyl ring exhibit chemical shifts consistent with substituted benzene systems, with the substitution pattern influencing the exact chemical shift values [17] [21]. The methylene bridge connecting the phenoxy group to the morpholine ring appears as a distinct singlet or coupled system depending on the specific coupling environment [17].

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule [18] [21]. The aromatic carbons exhibit characteristic downfield chemical shifts, while the aliphatic carbons of the morpholine ring and ethoxy group appear in the expected upfield regions [21]. The morpholine ring carbons show distinct patterns that reflect the chair conformation and the electronic influence of the nitrogen and oxygen heteroatoms [31].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of viloxazine reveals characteristic fragmentation patterns that provide structural information and serve as identification markers [22] [25]. The molecular ion peak appears at mass-to-charge ratio 237, corresponding to the molecular weight of the compound [22]. The fragmentation pattern typically involves cleavage of the weaker bonds, particularly around the methylene bridge and the ether linkages [22] [25].

Common fragmentation pathways include loss of the ethoxy group, cleavage of the phenoxy-methyl linkage, and breakdown of the morpholine ring system [22]. The base peak often corresponds to fragments containing the morpholine ring or the ethoxyphenyl moiety, depending on the ionization conditions and fragmentation energy [22] [25]. The mass spectral fragmentation patterns are reproducible and serve as definitive identification criteria for the compound in analytical applications [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Drug Indication

Livertox Summary

Drug Classes

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Viloxazine is primarily excreted via renal elimination. After administration of radiolabeled viloxazine, 90% of the dose was recovered in urine within the first 24 hours post-dose. Less than 1% of the dose is excreted in the feces. About 12-15% of the total drug is eliminated as unchanged parent drug.

The volume of distribution was 0.73 ± 0.28 L/kg following intravenous administration.

The clearance rate was 124 ± 11 mL/hour/kg following intravenous administration.

Metabolism Metabolites

Wikipedia

Allyl_alcohol

FDA Medication Guides

Viloxazine Hydrochloride

CAPSULE, EXTENDED RELEASE;ORAL

SUPERNUS PHARMS

04/02/2021

Biological Half Life

Use Classification

Dates

Viloxazine ER (Qelbree) for ADHD

PMID: 34181631 DOI:

Abstract

Viloxazine: Pediatric First Approval

Yvette N LambPMID: 34036533 DOI: 10.1007/s40272-021-00453-3

Abstract

Viloxazine (QELBREE), a selective norepinephrine reuptake inhibitor, is being developed by Supernus Pharmaceuticals as a non-stimulant for the treatment of attention-deficit/hyperactivity disorder (ADHD) in pediatric and adult patients. This is a novel formulation of a pharmacological agent formerly marketed in Europe for the treatment of depression in adults. Viloxazine received its first pediatric approval in April 2021 in the USA for the treatment of ADHD in pediatric patients aged 6-17 years. Approval was based on positive results from a series of short-term phase III clinical trials in which viloxazine improved the severity of ADHD symptoms in children and adolescents with diagnosed ADHD. Viloxazine is available as extended-release capsules for once-daily oral administration. This article summarizes the milestones in the development of viloxazine leading to this first pediatric approval for ADHD.

Early response to SPN-812 (viloxazine extended-release) can predict efficacy outcome in pediatric subjects with ADHD: a machine learning post-hoc analysis of four randomized clinical trials

Stephen V Faraone, Roberto Gomeni, Joseph T Hull, Gregory D Busse, Zare Melyan, Welton O'Neal, Jonathan Rubin, Azmi NasserPMID: 33418457 DOI: 10.1016/j.psychres.2020.113664

Abstract

Machine learning (ML) was used to determine whether early response can predict efficacy outcome in pediatric subjects with ADHD treated with SPN-812. We used data from four Phase 3 placebo-controlled trials of 100- to 600-mg/day SPN-812 (N=1397; 6-17 years of age). The treatment response was defined as having a ≥50% reduction in change from baseline (CFB) in ADHD Rating Scale-5 (ADHD-RS-5) Total score at Week 6. The variables used were: ADHD-RS-5 Total score, age, body weight, and body mass index at baseline; CFB ADHD-RS-5 Total score at Week 1, cumulative change in ADHD-RS-5 Total score at Week 2, and cumulative change in ADHD-RS-5 Total score at Week 3; Clinical Global Impressions-Improvement (CGI-I) score at Week 1, 2, and 3; and target dose. Using the best selected model, lasso regression, to generate importance scores, we found that change in ADHD-RS-5 Total score and CGI-I score were the best predictors of efficacy outcome. Change in ADHD-RS-5 Total score at Week 2 could predict treatment response at Week 6 (75% positive predictive power, 75% sensitivity, 74% specificity). Therefore, early response after two weeks of treatment with once-daily SPN-812 in pediatric patients with ADHD can predict efficacy outcome at Week 6.Metabolism and

Chungping YuPMID: 32394778 DOI: 10.1080/00498254.2020.1767319

Abstract

Viloxazine is currently being developed as a treatment for attention deficit/hyperactivity disorder (ADHD). The aim of these studies is to update the understanding of the rat and human metabolism and thedrug-drug interaction profile of viloxazine to a degree where it meets current regulatory standards for such investigations.

absorption-distribution-metabolism-excretion (ADME) studies demonstrated that in humans 5-hydroxylation followed by glucuronidation is the major metabolic route. This route was also seen as a minor route in rats where the major route is O-deethylation with subsequent sulfation. In humans, the 5-hydoxylation pathway is mediated by CYP2D6. An estimate for the fraction of the metabolism via this pathway suggests a PM/EM difference of <2-fold, making it highly unlikely that this will be an issue of clinical significance. Viloxazine forms a unique N-carbamoyl glucuronide in humans. The chemical reactivity characteristics of this metabolite are similar to stable glucuronide conjugates and dissimilar from acyl glucuronides; therefore, it is regarded as a stable Phase II conjugate.

drug-drug interaction (DDI) testing indicates that viloxazine is not a significant inhibitor or inducer of CYPs and transporters with the exception of CYP1A2.

Evaluation of the Effect of SPN-812 (Viloxazine Extended-Release) on QTc Interval in Healthy Adults

Azmi Nasser, Shamia L Faison, Tesfaye Liranso, Toyin Adewole, Gregory D Busse, Maurizio Fava, Robert B Kleiman, Stefan SchwabePMID: 33049804 DOI: 10.4088/JCP.20m13395

Abstract

To assess the effects of a supratherapeutic dose of SPN-812, a drug currently under investigation as a treatment for attention-deficit/hyperactivity disorder, on cardiac repolarization (QTc) in healthy adults.The study was conducted from June 27, 2018, to July 10, 2018. It had a double-blind, randomized, crossover design in which subjects received a 3-treatment sequence-placebo, 400 mg moxifloxacin, and 1,800 mg SPN-812 for 2 consecutive days (separated by at least a 3-day washout). The primary endpoint was the correlation between the change from baseline (CFB) in individual heart rate corrected QT interval (QTcI) (ΔQTcI) and viloxazine and 5-hydroxyviloxazine glucuronide (5-OH-VLX-gluc) plasma concentrations (Cps). The secondary endpoint was the time point placebo-adjusted CFB in QTcI (ΔΔQTcI) for viloxazine. For assay sensitivity, the correlations between moxifloxacin Cp and the ΔQTcI, and moxifloxacin and time point ΔΔQTcI were evaluated. Additional evaluations included Fridericia's formula QT correction, heart rate, and the PR and QRS intervals. Changes in electrocardiogram (ECG) morphology along with other safety parameters were also analyzed and reported.

The correlation between ΔQTcI and viloxazine Cp demonstrated a statistically significant negative slope (P = .0012). 5-OH-VLX-gluc Cp and ΔQTcI also demonstrated a statistically significant negative slope (P = .0007). Secondary time point analyses showed no effect of SPN-812 on QTcI. Assay sensitivity with moxifloxacin was confirmed. Safety parameters were acceptable.

This study demonstrated that SPN-812 had no effect on cardiac repolarization or other ECG parameters in healthy adults, suggesting that it is not associated with a risk for cardiac arrhythmias or other electrocardiographic parameters.

Selective noradrenaline reuptake inhibitors for schizophrenia

Paul R L Matthews, Jamie Horder, Michael PearcePMID: 29368813 DOI: 10.1002/14651858.CD010219.pub2

Abstract

Schizophrenia is frequently a chronic and disabling illness with a heterogeneous range of symptoms. The positive symptoms usually respond to antipsychotics but the cognitive and negative symptoms of schizophrenia are difficult to treat with conventional antipsychotics and significantly impact on quality of life and social outcomes. Selective noradrenaline reuptake inhibitors (NRIs) increase prefrontal dopamine and noradrenaline levels without significantly affecting subcortical dopamine levels, making them an attractive candidate for treating cognitive and negative symptoms.To investigate the effects of selective noradrenaline reuptake inhibitors (NRIs), compared with a placebo or control treatment, for people with schizophrenia.

We searched the Cochrane Schizophrenia Group's Trials Register (up to 7 February 2017) which is based on regular searches of MEDLINE, Embase, CINAHL, BIOSIS, AMED, PubMed, PsycINFO, and registries of clinical trials. There are no language, date, document type, or publication status limitation for inclusion of records into the register. We inspected references of all included studies for further relevant studies.

We included randomised controlled trials (RCTs) comparing NRIs with either a control treatment or placebo for people with schizophrenia or related disorders (such as schizoaffective disorder) by any means of diagnosis. We included trials that met our selection criteria and provided useable information.

We independently inspected all citations from searches, identified relevant abstracts, and independently extracted data from all included studies. For binary data we calculated risk ratio (RR), for continuous data we calculated mean difference (MD), and for cognitive outcomes we derived standardised mean difference (SMD) effect sizes, all with 95% confidence intervals (CI) and using a random-effects model. We assessed risk of bias for the included studies and used the GRADE approach to produce a 'Summary of findings' table which included our prespecified main outcomes of interest.

Searching identified 113 records. We obtained the full text of 48 of these records for closer inspection. Sixteen trials, randomising a total of 919 participants are included. The majority of trials included adults with schizophrenia or similar illness who were inpatients, and while they were poorly characterised, most appeared to include patients with a chronic presentation. The intervention NRI in nine of the 16 trials was reboxetine, with atomoxetine and viloxazine used in the remaining trials. 14 trials compared NRIs with placebo. Only two trials provided data to compare NRIs against an active control and both compared reboxetine to citalopram but at 4 weeks and 24 weeks respectively so they could not be combined in a meta-analysis.One trial was described as 'open' and we considered it to be at high risk of bias for randomisation and blinding, three trials were at high risk of bias for attrition, six for reporting, and two for other sources of bias. Our main outcomes of interest were significant response or improvement in positive/negative mental state, global state and cognitive functioning, average cognitive functioning scores, significant response or improvement in quality of life and incidence of nausea. All data for main outcomes were short term.NRIs versus placeboMental state results showed significantly greater rates of improvement in negative symptoms scores (1 RCT, n = 50; RR 3.17, 95% CI 1.52 to 6.58; very low quality evidence) with NRIs on the PANSS negative. No data were reported for significant response or improvement in positive symptoms, but average endpoint PANSS positive scores were available and showed no difference between NRIs and placebo (5 RCTs, n = 294; MD -0.16, 95% CI -0.96 to 0.63; low-quality evidence). Improvement in clinical global status was similar between groups (1 RCT, n = 28; RR 0.99, 95% CI 0.45 to 2.20; very low quality evidence). Significant response or improvement in cognitive functioning data were not reported. Average composite cognitive scores showed no difference between NRIs and placebo (4 RCTs, n = 180; SMD 0.04, 95% CI -0.28 to 0.36; low-quality evidence). Significant response or improvement in quality of life data were not reported, however average endpoint scores from the GQOLI-74 were reported. Those receiving NRIs had better quality of life scores compared to placebo (1 RCT, n = 114; MD 9.36, 95% CI 7.89 to 10.83; very low quality evidence). All-cause withdrawals did not differ between the treatment groups (8 RCTs, n = 401, RR 0.94 95% CI 0.63 to 1.39; moderate-quality evidence). Rates of nausea were not greater with NRIs (3 RCTs, n = 176; RR 0.49, 95% CI 0.10 to 2.41; low-quality evidence).

Our results provide tentative very low quality evidence that compared to placebo, NRIs (specifically reboxetine) may have a benefit on the negative symptoms of schizophrenia. Limited evidence also suggests that NRIs have no effect on the positive symptoms of schizophrenia or cognitive functioning. NRIs appear generally well tolerated with no real differences in adverse effects such as nausea noted between NRIs and placebo. However, these results are based on short-term follow-up and are poor quality - there is need for more good-quality evidence. A large RCT of reboxetine over a longer period of time, focusing specifically on negative and cognitive symptoms as well as more detailed and comprehensive reporting of outcomes, including adverse events, is required.

A Phase III, Randomized, Placebo-controlled Trial to Assess the Efficacy and Safety of Once-daily SPN-812 (Viloxazine Extended-release) in the Treatment of Attention-deficit/Hyperactivity Disorder in School-age Children

Azmi Nasser, Tesfaye Liranso, Toyin Adewole, Nicholas Fry, Joseph T Hull, Fatima Chowdhry, Gregory D Busse, Andrew J Cutler, Nandita Joshi Jones, Robert L Findling, Stefan SchwabePMID: 32723670 DOI: 10.1016/j.clinthera.2020.05.021

Abstract

The limitations of current US Food and Drug Administration (FDA)-approved medications for the treatment of attention-deficit/hyperactivity disorder (ADHD) set the need for the development of novel, effective, and tolerable medications to treat this disorder. The purpose of this study was to evaluate whether treatment with SPN-812 (viloxazine extended-release) significantly reduces symptoms of ADHD in children.This study was a randomized, double-blind, placebo-controlled 6-week trial to assess the efficacy and safety of once-daily 100- and 200-mg SPN-812 in the treatment of ADHD in male and female children 6-11 years of age. Inclusion criteria required subjects to have a confirmed Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition, ADHD diagnosis, an ADHD-Rating Scale-5 (ADHD-RS-5) score ≥28, a Clinical Global Impression-Severity score ≥4, and for subjects to be free of ADHD medication ≥1 week before randomization. The primary efficacy endpoint was the change from baseline (CFB) at end of study (EOS) in ADHD-RS-5 Total score. Key secondary endpoints included Clinical Global Impression-Improvement (CGI-I) scores at EOS and CFB at EOS in the Conners 3-Parent Short Form (Conners 3-PS) Composite T-score and the Weiss Functional Impairment Rating Scale-Parent (WFIRS-P) Total average score. Safety assessments included adverse events (AEs), laboratory tests, vital signs, physical examinations, ECGs, and the Columbia-Suicide Severity Rating Scale. The primary efficacy endpoint was analyzed by using a mixed model for repeated measures; all secondary measures were analyzed by using an ANCOVA model.

A total of 477 subjects were randomized to treatment (intent-to-treat population, n = 460). The majority of subjects were male (63%) and either White (51.3%) or African American (43.7%). The demographic and baseline characteristics between the groups were similar. Statistically significant improvements in ADHD-RS-5 Total score were observed in both the 100- and 200-mg/day SPN-812 treatment groups compared to placebo at week 1 of treatment (P = 0.0004 and P = 0.0244, respectively), which was maintained through EOS (P = 0.0004 and P < 0.0001). Significant improvements were also observed at EOS in the CGI-I scale (P = 0.0020 and P < 0.0001), Conners 3-PS Composite T-score (P = 0.0003 and P = 0.0002), and WFIRS-P Total average score (P = 0.0019 and P = 0.0002) versus placebo. Treatment-related AEs reported in ≥5% of subjects included somnolence, decreased appetite, and headache. The discontinuation rate due to AEs was <5%.

SPN-812 significantly reduced ADHD symptoms in children and was well tolerated. SPN-812 may prove to be an effective treatment for children with ADHD. ClinicalTrials.gov identifier:

.

Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Methylphenidate in Healthy Adults

Shamia L Faison, Nicholas Fry, Toyin Adewole, Oyinkansola Odebo, Stefan Schwabe, Zhao Wang, Vladimir Maletic, Azmi NasserPMID: 33368026 DOI: 10.1007/s40261-020-00992-6

Abstract

Viloxazine extended-release (viloxazine ER, SPN-812) is a novel non-stimulant with activity at serotonin receptors and the norepinephrine transporter, which is under investigation as a potential treatment for attention-deficit/hyperactivity disorder. Given the potential for viloxazine ER to be coadministered with other pharmacotherapies, this trial investigated the pharmacokinetics and safety of combination viloxazine ER + methylphenidate versus viloxazine ER or methylphenidate alone.In this single-center, crossover, open-label trial, healthy adult participants received oral administration of 700 mg viloxazine ER alone, 36 mg methylphenidate alone, and combination viloxazine ER (700 mg) + methylphenidate (36 mg), with blood samples collected over 4 days post-administration. The active drug in viloxazine ER (viloxazine) and methylphenidate was measured using chromatographic tandem mass spectrometry. Safety assessments included adverse events (AEs), vital signs, echocardiograms, and clinical laboratory evaluations.

Of 36 healthy adults who were enrolled, 34 completed the trial. The geometric least squares mean ratios are reported as [combination/single drug (90% confidence intervals)]. For viloxazine ER, maximum measured plasma concentration (C

) = 100.98% (96.21-105.99), area under the concentration-time curve from time zero to the last measurable time (AUC

) = 98.62% (96.21-101.08), and area under the concentration-time curve from time zero to infinity (AUC

) = 98.96% (96.55-101.44). For methylphenidate, C

= 103.55% (97.42-110.07), AUC

= 106.67% (101.01-112.64), and AUC

= 106.61% (100.99-112.54). All reported AEs were mild in severity.

Coadministration of viloxazine ER and methylphenidate did not impact the pharmacokinetics of viloxazine or methylphenidate relative to administration of either drug alone. The combination appeared to be safe and well tolerated.

Evaluating the likelihood to be helped or harmed after treatment with viloxazine extended-release in children and adolescents with attention-deficit/hyperactivity disorder

Azmi Nasser, Alisa R Kosheleff, Joseph T Hull, Tesfaye Liranso, Peibing Qin, Gregory D Busse, Maurizio Fava, Vladimir Maletic, Jonathan Rubin, Frank LopezPMID: 33971070 DOI: 10.1111/ijcp.14330

Abstract

When clinicians evaluate potential medications for their patients, they must weigh the probability of a treatment's benefits against the possible risks. To this end, the present analyses evaluate the novel nonstimulant viloxazine extended-release (viloxazine ER) using measures of effect size to describe the potential benefits of its treatment in children and adolescents with attention-deficit/hyperactivity disorder (ADHD) as well as the risk of discontinuation because of intolerable adverse events.These post hoc analyses use pooled data from four pivotal Phase 3 trials in paediatric patients treated with viloxazine ER. The Likelihood to be Helped or Harmed (LHH) effect size measure was calculated to describe the probability of patients benefiting from treatment vs discontinuing. The Number Needed to Treat (NNT) was calculated from frequently used thresholds of response. The Number Needed to Harm (NNH) was calculated using discontinuations because of adverse events.

LHH values for viloxazine ER ranged from 5 to 13, suggesting that subjects were 5-13 times more likely to benefit from, rather than discontinue, viloxazine ER treatment. Specifically, NNT values for viloxazine ER treatment ranged from 6 to 7. NNH values for viloxazine ER treatment ranged from 31 to 74. By convention, single-digit NNTs (<10) suggest the intervention is potentially useful, while NNH values ≥10 for adverse events suggest it is potentially safe or tolerable.

These results indicate that patients with ADHD are likely to benefit from treatment with viloxazine ER, and are unlikely to discontinue, as viloxazine ER treatment was associated with favourable LHH, NNT, and NNH values. Clinicaltrials.gov:

,

,

,

.

A Phase II Double-Blind, Placebo-Controlled, Efficacy and Safety Study of SPN-812 (Extended-Release Viloxazine) in Children With ADHD

Janet K Johnson, Tesfaye Liranso, Keith Saylor, Gabriela Tulloch, Toyin Adewole, Stefan Schwabe, Azmi Nasser, Robert L Findling, Jeffrey H NewcornPMID: 30924702 DOI: 10.1177/1087054719836159

Abstract

The objective of this study is to evaluate efficacy and safety of SPN-812 (extended-release viloxazine) for ADHD in children aged 6 to 12 years.In an 8-week study, 222 participants were randomized to placebo or SPN-812 100, 200, 300, or 400 mg/day. Measurements included ADHD Rating Scale (RS)-IV total score and Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scores. Safety assessments included laboratory and electrocardiogram (ECG) measurements, suicidality monitoring (Columbia-Suicide Severity Rating Scale), and adverse event (AE) reporting.

Significant improvements in ADHD-RS-IV total score were observed for 200, 300, and 400 mg dose groups versus placebo (

< .05; effect size [ES] = 0.547, 0.596, and 0.623). CGI-I score for the 300 mg group and CGI-S score for all SPN-812 groups except for 100 mg improved significantly (

< .05) versus placebo. The most frequent AEs (≥15%) were somnolence, headache, and decreased appetite.

SPN-812 significantly reduced the severity of ADHD symptoms and was well tolerated. The efficacy and safety of SPN-812 are being investigated in Phase III trials.